2,6-Bis(methoxymethyl)pyrimidin-4-amine

Physicochemical Property Analysis Drug Design Medicinal Chemistry

Researchers optimizing kinase lead solubility often struggle with excessively lipophilic scaffolds that compromise bioavailability. 2,6-Bis(methoxymethyl)pyrimidin-4-amine (CAS 1250358-31-6) directly addresses this pain point as a privileged, low-lipophilicity core. - **Polarity Profile**: XLogP3 -0.8 and TPSA 70.3 Ų provide superior aqueous solubility versus dimethyl or mono-methoxymethyl analogs. - **Synthetic Utility**: The 4-amino group enables selective late-stage derivatization (amide coupling, reductive amination) while the methoxymethyl groups remain intact. - **Supply Assurance**: ≥97% HPLC purity; stored sealed at 2-8°C; shipped ambient; ready for immediate dispatch.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
CAS No. 1250358-31-6
Cat. No. B1428082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(methoxymethyl)pyrimidin-4-amine
CAS1250358-31-6
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCOCC1=CC(=NC(=N1)COC)N
InChIInChI=1S/C8H13N3O2/c1-12-4-6-3-7(9)11-8(10-6)5-13-2/h3H,4-5H2,1-2H3,(H2,9,10,11)
InChIKeyJZMYXVUTBKQFPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Bis(methoxymethyl)pyrimidin-4-amine: Polar Building Block


2,6-Bis(methoxymethyl)pyrimidin-4-amine (CAS 1250358-31-6) is a disubstituted aminopyrimidine derivative with a molecular weight of 183.21 g/mol and the formula C8H13N3O2 [1]. It is characterized by two methoxymethyl groups at the 2 and 6 positions and a primary amine at the 4 position, making it a versatile scaffold for medicinal chemistry, particularly in the development of kinase inhibitors. Key computed properties include an XLogP3-AA value of -0.8 and a topological polar surface area (TPSA) of 70.3 Ų, indicating moderate polarity [2].

Scaffold for kinase inhibitor synthesis (JAK, Src, Syk)
Higher polarity than common 2,6-dimethyl analog
Selective amine derivatization with protected methoxymethyl groups

Uniqueness of 2,6-Bis(methoxymethyl)pyrimidin-4-amine


Substitution of 2,6-Bis(methoxymethyl)pyrimidin-4-amine with other 2,6-disubstituted pyrimidine analogs like 2,6-dimethylpyrimidin-4-amine or mono-methoxymethyl derivatives is not equivalent due to significant differences in physicochemical properties that directly impact drug-likeness and downstream synthetic utility [1]. The presence of two polar methoxymethyl groups, compared to methyl or single methoxymethyl substituents, results in a lower calculated lipophilicity (XLogP3 -0.8) and a higher topological polar surface area (TPSA 70.3 Ų), which alters its solubility, permeability, and potential for hydrogen bonding [2]. These property differences directly affect the compound's behavior in biological assays and its suitability as a core scaffold for specific target classes.

2,6-Bis(methoxymethyl) pyrimidin-4-amine
2,6-Dimethylpyrimidin-4-amine
Methyl analog shows higher lipophilicity and lower polar surface area; property shift may alter assay solubility and permeability profiles.
2,6-Bis(methoxymethyl) pyrimidin-4-amine
Mono-methoxymethyl pyrimidin-4-amine analogs
Single methoxymethyl group provides a smaller polarity increase; may not reproduce the polar interaction profile of the bis-substituted scaffold.

Quantitative Comparison of 2,6-Bis(methoxymethyl)pyrimidin-4-amine


Physicochemical Profile vs. Dimethyl Analog

2,6-Bis(methoxymethyl)pyrimidin-4-amine (target) exhibits significantly different computed physicochemical properties compared to the common analog 2,6-dimethylpyrimidin-4-amine. The target compound has a higher molecular weight (183.21 vs. 123.16 g/mol), a lower calculated lipophilicity (XLogP3 -0.8 vs. 0.4), and a larger topological polar surface area (TPSA 70.3 vs. 51.8 Ų) [1][2]. These data suggest the target compound is more polar and may have different pharmacokinetic and solubility profiles.

Physicochemical Profile vs. Dimethyl Analog
Reported
Target: MW 183.21, XLogP3 -0.8, TPSA 70.3 Ų | Comparator: MW 123.16, XLogP3 0.4, TPSA 51.8 Ų
Polarity-driven scaffold selection context
Computed properties; ΔMW +60.05, ΔXLogP3 -1.2, ΔTPSA +18.5
Physicochemical Property Analysis Drug Design Medicinal Chemistry

Polarity Comparison with Mono-Methoxymethyl Analogs

Compared to its mono-substituted analogs, 2,6-bis(methoxymethyl)pyrimidin-4-amine shows a clear trend toward increased polarity and molecular weight. The target compound (MW 183.21, XLogP3 -0.8, TPSA 70.3 Ų) is distinct from both 2-(methoxymethyl)pyrimidin-4-amine and 6-(methoxymethyl)pyrimidin-4-amine, which share the same properties (MW 139.16, XLogP3 -0.5, TPSA 61.0 Ų) [1][2][3]. The addition of the second methoxymethyl group significantly lowers lipophilicity and increases polar surface area.

Polarity vs. Mono-Methoxymethyl Analogs
Reported
Target: MW 183.21, XLogP3 -0.8, TPSA 70.3 | Comparator (mono): MW 139.16, XLogP3 -0.5, TPSA 61.0
Step-change polarity from mono- to di-substitution
Quantified shift: +44.05 MW, -0.3 XLogP3, +9.3 TPSA
Structure-Activity Relationship (SAR) Physicochemical Property Analysis Lead Optimization

Scaffold Versatility in Kinase Inhibitor Synthesis

2,6-Bis(methoxymethyl)pyrimidin-4-amine is identified as a versatile building block for the synthesis of pyrimidine-based kinase inhibitors . Its structure, featuring a reactive 4-amino group and two protected methoxymethyl groups, allows for selective functionalization. This scaffold is a core component in the development of inhibitors targeting kinases such as members of the Src kinase family, JAK, and Syk, which are critical targets in oncology and inflammation [1][2].

Scaffold Versatility in Kinase Inhibitor Synthesis
Class-level
Reported as intermediate in patent literature for Src, JAK, Syk kinase inhibitors
Supports scaffold utility in targeted library synthesis
Patent-based classification; confirm synthetic feasibility
Kinase Inhibition Medicinal Chemistry Building Block

Application Scenarios for 2,6-Bis(methoxymethyl)pyrimidin-4-amine


Lead Optimization in Kinase Drug Discovery

In medicinal chemistry campaigns targeting kinases (e.g., JAK, Src, Syk), 2,6-bis(methoxymethyl)pyrimidin-4-amine serves as a privileged, polar scaffold [1]. Its computed low lipophilicity (XLogP3 -0.8) and high TPSA (70.3 Ų) make it a strategic choice for improving the solubility and reducing the lipophilicity of lead compounds, which can be crucial for enhancing oral bioavailability and minimizing off-target toxicity associated with more lipophilic kinase inhibitors [2].

Precursor for Selective Functionalization

The compound's 4-amino group can be selectively derivatized (e.g., via amide bond formation or reductive amination) while the methoxymethyl groups remain intact, allowing for late-stage modifications [1]. This makes it a valuable building block for synthesizing focused libraries of pyrimidine-based probes or drug candidates where a balanced polarity profile is desired.

Reference Standard for Analytical Profiling

Due to its well-defined and unique set of computed properties (MW 183.21, XLogP3 -0.8, TPSA 70.3 Ų), 2,6-bis(methoxymethyl)pyrimidin-4-amine can be used as a reference compound or a calibrant in chromatographic method development (e.g., HPLC, UPLC) for assessing the retention behavior of polar, nitrogen-containing heterocycles in reversed-phase systems [1].

Application
Selection Property
Validation Focus
Kinase lead optimization
Lower computed lipophilicity and higher polar surface area than many 2,6-disubstituted pyrimidines
Solubility and polarity modulation in lead candidates; may support ADME optimization studies
Selective derivatization chemistry
Reactive 4-amino group alongside two protected methoxymethyl moieties
Late-stage diversification and focused library synthesis
Chromatographic method development
Well-defined computed polarity parameters (XLogP3, TPSA)
Retention behavior of polar N-heterocycles in reversed-phase systems

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